molecular formula C11H19NO3 B1403251 (1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester CAS No. 1257639-06-7

(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester

Cat. No. B1403251
M. Wt: 213.27 g/mol
InChI Key: GCYPJVATZCNTQC-UHFFFAOYSA-N
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Description

“(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H19NO3 . It has attracted interest in the scientific community.


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry. This is mainly due to their chemical stability and capability to permeate cell membranes .

Scientific Research Applications

Mild Deprotection Reagents

  • Aqueous Phosphoric Acid for Deprotection: Aqueous phosphoric acid has been found to be an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. This method is mild and offers good selectivity, preserving the stereochemical integrity of the substrates (Li et al., 2006).

Crystallographic Studies

  • Synthetic and Crystallographic Studies: The compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared and characterized by elemental analysis, NMR, IR spectroscopy, and single crystal X-ray diffraction studies. These studies revealed insights into the molecular structure and packing of the compound (Kant et al., 2015).

Biotransformation Studies

  • Biotransformation of β-Amino Nitriles: A study on the biotransformation of β-amino nitriles to their corresponding β-amino amides and acids showed the chemoselectivity of this process. Compounds like (±)-(2-cyano-cyclohexyl) carbamic acid tert-butyl ester were synthesized and analyzed (Preiml et al., 2004).

Synthesis Techniques

  • Spirocyclic Indoline Lactone Synthesis: A method for base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to high yield synthesis of certain compounds was demonstrated. This showed the potential for synthesizing complex molecules using tert-butyl ester intermediates (Hodges et al., 2004).

Reaction Selectivity

  • Improved Selectivity in Deprotection: A method was developed to improve the selectivity in the removal of tert-butyloxycarbonyl group, crucial in peptide synthesis. This method involved dilution of trifluoroacetic acid with phenols, thus enhancing selectivity and suppressing side reactions (Bodanszky et al., 2009).

Applications in Organic Syntheses

  • Synthesis of Oxazolidinones: Oxazolidinones, used as chiral auxiliaries in asymmetric synthesis, were prepared using tert-butoxycarbonyl-protected intermediates. This underscores the importance of tert-butyl esters in complex organic syntheses (Brenner et al., 2003).

Sensory Material Development

  • Development of Fluorescent Sensory Materials: Benzothizole modified carbazole derivatives, which included tert-butyl moiety, were found effective for detecting volatile acid vapors. This highlighted the role of tert-butyl derivatives in developing chemosensors (Sun et al., 2015).

Future Directions

Carbamates have received much attention due to their application in drug design and discovery . They are also widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . Therefore, it’s likely that research into carbamates, including “(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester”, will continue in the future.

properties

IUPAC Name

tert-butyl N-(1-acetylcyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8(13)11(6-5-7-11)12-9(14)15-10(2,3)4/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYPJVATZCNTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Acetyl-cyclobutyl)-carbamic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To a solution of [1-(methoxy-methyl-carbamoyl)-cyclobutyl]-carbamic acid tert-butyl ester (11.5 g, 44.6 mmol) in THF (150 mL) at 0° C. was slowly added methylmagnesium bromide as a 3.0M solution in ether (37.2 mL, 111 mmol). The reaction was allowed to slowly warm to 25° C. and stirred for 24 h then quenched by the addition of saturated aqueous NH4Cl (100 mL). EtOAc (200 mL) was added and the layers were separated. The aqueous phase was extracted two more times with EtOAc. The organic layers were combined, washed with brine, dried (Na2SO4), decanted and concentrated to afford a solid. The solid was purified via normal phase flash chromatography on silica gel (10-50% EtOAc-heptane) to afford (1-acetyl-cyclobutyl)-carbamic acid tert-butyl ester as a white solid (6.02 g, 63%).
Quantity
11.5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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Quantity
37.2 mL
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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